molecular formula C18H12ClF2N3O3S B2779597 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide CAS No. 893932-01-9

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide

Katalognummer: B2779597
CAS-Nummer: 893932-01-9
Molekulargewicht: 423.82
InChI-Schlüssel: JKXNRUXWLDQALO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 3,4-difluorobenzamide moiety at position 2.

Eigenschaften

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O3S/c19-11-2-1-3-12(7-11)24-17(13-8-28(26,27)9-16(13)23-24)22-18(25)10-4-5-14(20)15(21)6-10/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXNRUXWLDQALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process that typically involves the condensation of specific precursors. A notable method includes the reaction of dihydrothiophen-3(2H)-one 1,1-dioxide with 2-(3-chlorobenzylidene)malononitrile in the presence of a catalyst such as triethylamine in ethanol. This reaction leads to the formation of the thieno[3,4-c]pyrazole structure, which is crucial for its biological activity .

Anticancer Properties

Research indicates that compounds containing thieno and pyrazole moieties exhibit significant anticancer activities. For instance, derivatives of pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against several types of cancer cells, demonstrating promising results in reducing cell viability and promoting apoptosis .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Studies have reported that thieno[3,4-c]pyrazole derivatives possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways within the pathogens .

Enzymatic Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Compounds with similar structures have shown effectiveness in inhibiting enzymes related to inflammatory processes and cancer progression. The inhibition profiles suggest that the compound may interact with specific active sites on target enzymes, thereby modulating their activity and influencing disease pathways .

Case Studies

  • Anticancer Study : A study published in Molecules investigated a series of thieno[3,4-c]pyrazole derivatives for their anticancer activity against human breast cancer cell lines (MCF-7). The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating significant potency against cancer cells while displaying low toxicity towards normal cells .
  • Antimicrobial Efficacy : In another research effort focused on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis of Biological Activities

Biological ActivityCompound StructureMechanism of ActionReference
AnticancerThieno-PyrazoleApoptosis induction
AntimicrobialThieno-PyrazoleCell membrane disruption
Enzymatic InhibitionThieno-PyrazoleActive site interaction

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. Synthesis Building Block
The compound serves as a valuable building block in organic synthesis. Its thieno[3,4-c]pyrazole core allows for the creation of more complex molecular architectures. Researchers utilize it to develop derivatives that may exhibit enhanced properties or novel functionalities.

2. Reaction Mechanisms
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the introduction of new functional groups or modifications of existing ones, making it useful for synthetic chemists aiming to diversify compound libraries.

Medical Applications

1. Drug Development
The compound's diverse biological activities make it a candidate for drug development. Its potential as an anti-inflammatory and anticancer agent positions it as a target for pharmaceutical research aimed at creating new therapeutic agents .

2. Mechanistic Studies
Understanding the biochemical pathways affected by this compound can lead to insights into its therapeutic mechanisms. For example, its ability to inhibit phosphodiesterases may contribute to its anti-inflammatory effects .

Industrial Applications

1. Material Science
In addition to its biological applications, N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide can be utilized in the development of new materials due to its unique chemical structure and properties.

2. Catalysis
The compound may also serve as a catalyst in various chemical reactions within industrial settings. Its ability to facilitate reactions can enhance efficiency and yield in synthetic processes .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

Further studies should focus on:

  • Structure-Activity Relationships (SAR) : Systematic modification of fluorine and sulfone groups.
  • Crystallographic Analysis : Using programs like SHELXL (as described in ) to resolve 3D conformation and intermolecular interactions .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions starting with chlorophenyl-substituted precursors and fluorobenzamide derivatives. Key steps include cyclization of the thieno[3,4-c]pyrazole core and subsequent functionalization. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) are optimized via iterative testing:

  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions (e.g., amide bond formation) .
  • Temperature control : Cyclization steps often require reflux (~100–120°C) to achieve high yields while minimizing side products .
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation in coupling reactions .

Advanced: How can microwave-assisted synthesis improve yield and purity compared to conventional methods?

Answer:
Microwave-assisted synthesis reduces reaction times (minutes vs. hours) and enhances regioselectivity by enabling rapid, uniform heating. For example:

  • Kinetic control : Shorter reaction times suppress by-product formation (e.g., oxidation of the thieno ring) .
  • Yield optimization : Reported yields increase by 15–20% for analogous compounds under microwave conditions .
  • Purity : Reduced thermal degradation improves crude product purity, simplifying downstream purification .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing 3-chlorophenyl vs. 4-chlorophenyl isomers) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for sulfone (-SO₂) groups .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .

Advanced: How do computational models predict target binding, and what limitations exist?

Answer:

  • Docking simulations : Software like AutoDock Vina models interactions with kinase targets (e.g., EGFR) by aligning the chlorophenyl group in hydrophobic pockets .
  • Limitations : Simulations often underestimate solvation effects and fail to account for dynamic protein conformations. Experimental validation (e.g., SPR assays) is required to confirm binding affinities .

Basic: What pharmacological activities are associated with this compound?

Answer:
Preliminary studies on analogs suggest:

  • Anticancer activity : Inhibition of pro-survival kinases (IC₅₀ ~ 0.5–2 µM) via competitive ATP-binding site occlusion .
  • Anti-inflammatory effects : Suppression of COX-2 expression in macrophage models .
  • Structure-activity relationships (SAR) : Fluorine atoms at positions 3 and 4 on the benzamide enhance metabolic stability .

Advanced: How can contradictory data on biological activity be resolved?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Reproducibility testing : Independent validation across multiple cell lines (e.g., HeLa vs. MCF-7) .
  • Purity assessment : HPLC-MS to rule out confounding effects from synthetic by-products (>98% purity required) .
  • Kinetic profiling : Time-dependent IC₅₀ measurements to distinguish reversible vs. irreversible binding .

Basic: What are the stability profiles under different storage conditions?

Answer:

  • Thermal stability : Decomposition above 150°C; store at –20°C in inert atmospheres .
  • Photostability : Susceptible to UV-induced sulfone degradation; use amber vials .
  • Solution stability : DMSO stock solutions stable for ≤1 month at –80°C; avoid freeze-thaw cycles .

Advanced: How do substituent modifications (e.g., halogen position) alter reactivity and bioactivity?

Answer:

  • Chlorine position : 3-chlorophenyl analogs show stronger kinase inhibition than 4-chlorophenyl derivatives due to improved hydrophobic packing .
  • Fluorine substitution : 3,4-difluorobenzamide enhances electronegativity, improving membrane permeability (logP reduction by ~0.5) .
  • Sulfone group : The 5,5-dioxido moiety increases water solubility but may reduce blood-brain barrier penetration .

Basic: What purification methods are recommended post-synthesis?

Answer:

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted starting materials .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals for crystallographic studies .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities .

Advanced: What strategies address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in gram-scale reactions .
  • Process analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.